molecular formula C25H17N3O5 B5168542 Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate

Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate

Cat. No.: B5168542
M. Wt: 439.4 g/mol
InChI Key: YTKPQOZFKFARJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate is a complex organic compound that features a quinoxaline core substituted with furan rings and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate typically involves multi-step organic reactions. The final step involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact while maintaining high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, furanones, and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the furan rings may interact with cellular proteins, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate is unique due to the combination of its quinoxaline core and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research in multiple scientific disciplines .

Properties

IUPAC Name

methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-31-25(30)15-6-9-17(10-7-15)26-24(29)16-8-11-18-19(14-16)28-23(21-5-3-13-33-21)22(27-18)20-4-2-12-32-20/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPQOZFKFARJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.